molecular formula C23H22FN3O2 B12490941 N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B12490941
M. Wt: 391.4 g/mol
InChI Key: NGPAGHRBYQGIDC-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by its complex molecular structure, which includes an indene moiety, a fluorophenyl group, and a pyrimidinone ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indene Moiety: Starting from a suitable indene precursor, the indene moiety can be synthesized through cyclization reactions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions.

    Construction of the Pyrimidinone Ring: The pyrimidinone ring can be synthesized through condensation reactions involving appropriate amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the indene moiety with the pyrimidinone ring through an acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-1-yl)-2-[4-methyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
  • N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide

Uniqueness

The uniqueness of N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H22FN3O2

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H22FN3O2/c1-2-18-13-22(29)27(23(25-18)16-7-5-8-17(24)12-16)14-21(28)26-20-11-10-15-6-3-4-9-19(15)20/h3-9,12-13,20H,2,10-11,14H2,1H3,(H,26,28)

InChI Key

NGPAGHRBYQGIDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)NC3CCC4=CC=CC=C34

Origin of Product

United States

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